Ethyl 3,5-diethoxybenzoate
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Overview
Description
Ethyl 3,5-diethoxybenzoate is an organic compound with the linear formula (C2H5O)2C6H3CO2C2H5 . It has a molecular weight of 238.28 . It is used as a research chemical .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two ethoxy groups at the 3 and 5 positions and a carboxylic ester group at the 1 position .
Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.511 (lit.) and a density of 1.094 g/mL at 25 °C (lit.) . It has a boiling point of 112-113 °C/0.2 mmHg (lit.) .
Scientific Research Applications
Synthesis of Organic Compounds
Ethyl 3,5-diethoxybenzoate serves as a starting material or intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles, which are building blocks towards 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. These compounds are of interest due to their potential applications in medicinal chemistry and materials science (Wet-osot, Phakhodee, & Pattarawarapan, 2017).
Crystal Structure Analysis
This compound has also been involved in studies focusing on crystal structure analysis. Research in this area provides valuable insights into the molecular configuration, intermolecular interactions, and stability of compounds derived from this compound, contributing to the understanding of its chemical properties and potential applications in material science and drug design (Rimaz et al., 2009).
Anticancer Activity
A study conducted by Han et al. (2020) explored novel hydrazide-hydrazones derived from ethyl paraben (a related ester of hydroxybenzoic acid) for their anticancer activity. Although this research focuses on a derivative of ethyl paraben, it highlights the broader potential of esters of hydroxybenzoic acid, including this compound, in the development of new anticancer agents. The research demonstrated that some of these compounds exhibit significant cytotoxic activity against cancer cell lines, suggesting that modifications of this compound could lead to new therapeutic agents (Han, Atalay, Imamoğlu, & Küçükgüzel, 2020).
Environmental Studies
This compound's structural analogs, particularly those related to parabens (a class of preservatives that includes esters of p-hydroxybenzoic acid), have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of such compounds, including their degradation products and potential effects on aquatic life. Although not directly related to this compound, research on parabens provides a framework for assessing the environmental aspects of similar esters (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3,5-diethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILFPIREJVUYJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409008 |
Source
|
Record name | Ethyl 3,5-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-95-4 |
Source
|
Record name | Ethyl 3,5-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.